molecular formula C14H11NO7S B031719 Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- CAS No. 2426-60-0

Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-

Cat. No.: B031719
CAS No.: 2426-60-0
M. Wt: 337.31 g/mol
InChI Key: GECPWPFXXLLQTQ-UHFFFAOYSA-N
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Description

Chemical Name: Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- CAS Number: 2426-85-9 (identified via structural alignment with "2-Hydroxy-3-methoxy-6-nitrobenzaldehyde benzenesulfonate" in ) Molecular Formula: C₁₄H₁₁NO₇S Molecular Weight: 337.30 g/mol Structure: The compound features a benzaldehyde core with three substituents:

  • Position 2: Phenylsulfonyloxy (-OSO₂C₆H₅), a strong electron-withdrawing group.
  • Position 3: Methoxy (-OCH₃), an electron-donating group.
  • Position 6: Nitro (-NO₂), a highly electron-withdrawing group.

Synthesis Pathway: Likely synthesized via sulfonation of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde using benzenesulfonyl chloride, forming the sulfonate ester .

Properties

IUPAC Name

(2-formyl-6-methoxy-3-nitrophenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-21-13-8-7-12(15(17)18)11(9-16)14(13)22-23(19,20)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPWPFXXLLQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339283
Record name Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-60-0
Record name Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Direct Nitration Without Protection

  • Outcome : Aldehyde oxidation to carboxylic acid (50% yield loss).

Route B: Early Sulfonylation Before Nitration

  • Outcome : Sulfonate ester deactivates the ring, preventing nitration at position 6.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenylsulfonyl (PhSO₂) group is a strong electron-withdrawing substituent, rendering the adjacent positions susceptible to nucleophilic attack. Key observations include:

  • Hydrolysis : Under basic conditions (e.g., NaOH in ethanol), the PhSO₂ group undergoes hydrolysis, yielding 3-methoxy-6-nitro-2-hydroxybenzaldehyde.
  • Aminolysis : Reaction with primary amines (e.g., methylamine) at elevated temperatures replaces the PhSO₂ group with an amino moiety, forming substituted benzaldehyde derivatives.

Mechanism :

  • Deprotonation of the hydroxyl or amine nucleophile.
  • Nucleophilic attack at the sulfonate-bearing carbon, leading to cleavage of the S–O bond.
  • Formation of sulfonic acid byproducts.

Reduction Reactions

The nitro (–NO₂) group is reducible to an amine (–NH₂) under catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 60°C converts the nitro group to an amine, yielding 3-methoxy-6-amino-2-[(phenylsulfonyl)oxy]benzaldehyde.
  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous media selectively reduces the nitro group without affecting the aldehyde.

Key Applications :

  • The resulting amine intermediate is pivotal for synthesizing heterocycles (e.g., indoles) via condensation .

Oxidation Reactions

The aldehyde (–CHO) group undergoes oxidation to a carboxylic acid (–COOH) under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Forms 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]benzoic acid.
  • Jones Reagent (CrO₃/H₂SO₄) : Similar oxidation pathway, with higher reaction rates.

Selectivity :

  • The electron-withdrawing nitro and sulfonyl groups stabilize the transition state, enhancing oxidation efficiency .

Electrophilic Aromatic Substitution (EAS)

The methoxy (–OCH₃) group directs electrophiles to specific positions:

  • Nitration : Further nitration at the para-position to the methoxy group occurs under HNO₃/H₂SO₄, yielding polynitro derivatives.
  • Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position relative to the methoxy group .

Reactivity Trends :

Electrophile Position Product
NO₂⁺ (Nitration)Para to OCH₃3-methoxy-4,6-dinitro-2-[(phenylsulfonyl)oxy]benzaldehyde
Br⁺ (Bromination)Ortho to OCH₃5-bromo-3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]benzaldehyde

Condensation Reactions

The aldehyde group participates in condensation with active methylene compounds:

  • Chalcone Formation : Reaction with acetophenone derivatives under Claisen-Schmidt conditions yields α,β-unsaturated ketones .
  • Schiff Base Synthesis : Condensation with anilines forms imine linkages, useful in coordination chemistry .

Example :
C14H11NO7S+PhCOCH3NaOH EtOHChalcone derivative\text{C}_{14}\text{H}_{11}\text{NO}_7\text{S}+\text{PhCOCH}_3\xrightarrow{\text{NaOH EtOH}}\text{Chalcone derivative}

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition:

  • Sulfonate Elimination : Loss of the PhSO₂ group generates 3-methoxy-6-nitrobenzaldehyde.
  • Nitro Group Rearrangement : Partial isomerization to meta-nitro derivatives under pyrolysis.

Biological Interactions

While not a direct chemical reaction, its metabolites exhibit bioactivity:

  • Antimicrobial Activity : The nitro and sulfonyl groups enhance interactions with bacterial enzymes .
  • Cytotoxicity : Reduction products (amine derivatives) show moderate activity against cancer cell lines .

Mechanistic Insights and Challenges

  • Steric Hindrance : The bulky phenylsulfonyl group slows reactions at the ortho position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Competing Pathways : Simultaneous reduction of nitro and sulfonyl groups requires precise stoichiometric control.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is C₁₄H₁₁N₁O₇S, with a molecular weight of approximately 337.3 g/mol. Its structure features a benzaldehyde moiety along with methoxy, nitro, and phenylsulfonyl ether groups, which contribute to its unique reactivity and biological activity .

Pharmaceutical Applications

  • Building Block in Synthesis :
    • Benzaldehyde derivatives are often utilized as intermediates in the synthesis of various pharmaceutical compounds. The presence of the nitro and sulfonyl groups allows for further functionalization, making it a valuable building block in medicinal chemistry.
  • Antimicrobial Activity :
    • Compounds similar to Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- have been shown to exhibit significant antimicrobial properties. For instance, analogs with methoxy and nitro groups demonstrate strong activity against various bacterial strains, indicating potential for development into new antimicrobial agents.
  • Anti-inflammatory Agents :
    • Research indicates that certain derivatives can act as anti-inflammatory agents. The sulfonyl group may enhance the compound's ability to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.

Agrochemical Applications

  • Herbicide Development :
    • The compound's structural features suggest potential use in developing selective herbicides. Its ability to interact with specific biological targets can be harnessed to create formulations that effectively control weed growth while minimizing harm to crops .
  • Insecticidal Properties :
    • Studies have indicated that benzaldehyde derivatives possess insecticidal properties, making them suitable for inclusion in pest control formulations. The unique reactivity of the compound may allow it to disrupt insect metabolic pathways .

Comparative Analysis of Related Compounds

To better understand the unique properties of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Benzaldehyde, 3-methoxy-2-nitroMethoxy and nitro groupsExhibits strong antimicrobial activity
Benzaldehyde, 4-methoxySimple methoxy substitution on benzaldehydeWidely used in flavoring and fragrance
3-NitrobenzaldehydeNitro group at the 3-position onlyKnown for its use in dye synthesis
Benzaldehyde, 2-hydroxy-3-methoxyHydroxy and methoxy groupsNoted for antioxidant properties

This table highlights how the combination of functional groups in Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- may confer distinct chemical reactivity and biological activity compared to similar compounds .

Case Studies

  • Synthesis of Antimicrobial Agents :
    • A study demonstrated the synthesis of various benzaldehyde derivatives using Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- as a starting material. The resulting compounds showed enhanced antimicrobial activity against resistant strains of bacteria, showcasing its potential as an effective lead compound in drug development .
  • Development of Selective Herbicides :
    • Research focused on creating herbicides based on this compound revealed promising results in controlling specific weed species while preserving crop health. Field trials indicated that formulations containing this compound had a significant impact on weed biomass reduction without affecting non-target plants .

Mechanism of Action

The mechanism by which Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- exerts its effects depends on the specific application. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or electrophilic addition. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Electrophilic Reactivity

  • The nitro group at position 6 in the target compound significantly increases electrophilicity at the aldehyde group, making it reactive toward nucleophiles like amines or hydrazines .

Solubility and Stability

  • Compared to 3-hydroxy-2-methoxybenzaldehyde (), the target compound’s sulfonate ester group reduces water solubility but enhances stability under acidic conditions .
  • The trifluoromethyl group in 101002-41-9 () improves lipid solubility, making it more suitable for hydrophobic environments .

Biological Activity

Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- (CAS No. 2426-60-0) is an organic compound with a complex structure that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C14H11NO7S
  • Molecular Weight : 337.31 g/mol
  • Structure : The compound features a methoxy group, a nitro group, and a phenylsulfonyl moiety, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- typically involves:

  • Nitration of 3-methoxybenzaldehyde.
  • Sulfonylation using phenylsulfonyl chloride in the presence of solvents like dichloromethane and catalysts such as pyridine.

This multi-step process allows for the formation of the desired compound with specific functional groups that enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in studies involving cancer and inflammation.
  • Protein-Ligand Interactions : Its ability to form stable complexes with biological macromolecules suggests potential applications in drug design and development.

Anticancer Activity

Recent studies have indicated that compounds similar to Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- exhibit significant anticancer properties. For instance:

  • IC50 Values : Related compounds showed IC50 values in the range of 25.72 ± 3.95 μM against various cancer cell lines, suggesting moderate potency .
  • Mechanisms : These compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects through cell cycle arrest .

Antimicrobial Activity

The presence of the sulfonyl group in Benzaldehyde derivatives has been linked to enhanced antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values as low as 30 µg/mL against specific pathogens, indicating their potential as antimicrobial agents .

Comparative Analysis

To understand the biological significance of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Benzaldehyde, 3-methoxy-6-nitro-2-[(methylsulfonyl)oxy]-StructureModerate anticancer activity
Benzaldehyde, 3-methoxy-6-nitro-2-[(tosyl)oxy]-StructureEnhanced solubility and reactivity
Benzaldehyde, 3-methoxy-6-nitro-2-[(trifluoromethylsulfonyl)oxy]-StructureUnique electronic properties for synthetic applications

Case Studies

  • Cytotoxicity Studies : Research on various benzaldehyde derivatives indicates that modifications in the substituents significantly affect their cytotoxicity profiles against different cancer cell lines. For example, a derivative with a methoxy group showed increased activity compared to its unsubstituted counterpart .
  • Antifungal Activity : Compounds structurally related to Benzaldehyde have shown promising antifungal properties against Fusarium oxysporum, suggesting that the sulfonamide moiety enhances their efficacy .

Q & A

Q. What are the common synthetic routes for preparing Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzaldehyde core. For example:
  • Deprotonation and Sulfonylation : Sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate hydroxyl groups, enabling sulfonylation with phenylsulfonyl chloride. This method is effective for introducing sulfonyloxy groups under anhydrous conditions .
  • Nitration and Methoxylation : Nitration at the 6-position and methoxylation at the 3-position are achieved using mixed-acid systems (e.g., HNO₃/H₂SO₄) and methylating agents (e.g., dimethyl sulfate), respectively. Reaction temperatures (0–25°C) and stoichiometry are critical to avoid over-nitration .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy, nitro, and sulfonyloxy groups). Chemical shifts for aromatic protons are analyzed to distinguish between ortho/meta/para substituents .
  • GC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, particularly for nitro and sulfonyl groups .
  • X-ray Crystallography : Resolves crystal packing and confirms bond lengths/angles, especially for sterically hindered groups like phenylsulfonyl .

Advanced Research Questions

Q. How can density functional theory (DFT) improve predictions of this compound’s electronic properties?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms enhance accuracy in calculating:
  • Electrostatic Potentials : To predict sites of nucleophilic/electrophilic attack.
  • Frontier Molecular Orbitals (HOMO/LUMO) : To assess reactivity in redox or photochemical reactions.
    Basis sets like 6-311+G(d,p) are recommended for sulfur and nitro groups due to their electron-withdrawing effects .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to resolve ambiguities in substituent orientation .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., sulfonyloxy group rotation) that may cause signal splitting .
  • Computational NMR : DFT-optimized geometries generate theoretical NMR shifts for direct comparison with experimental data .

Q. What strategies optimize regioselectivity in nitration or sulfonylation reactions for this compound?

  • Methodological Answer :
  • Directing Groups : The methoxy group at position 3 acts as an ortho/para director, while the sulfonyloxy group at position 2 sterically hinders certain pathways.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct nitration/sulfonylation to desired positions .

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